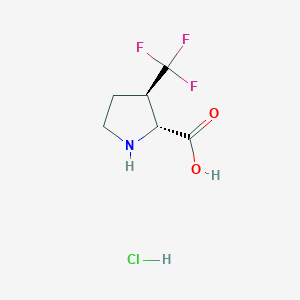

(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

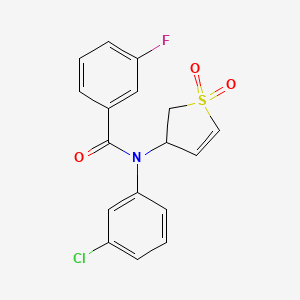

(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as (R,R)-TFMPA or (R,R)-TfMPA. It is a white crystalline powder that is soluble in water and other polar solvents.

Applications De Recherche Scientifique

Influenza Neuraminidase Inhibition

- (2R,3R)-3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid derivatives have been identified as potent inhibitors of influenza neuraminidase. A study highlighted the synthesis and structural analysis of these inhibitors, particularly focusing on their interaction with the enzyme's active site, which could be crucial for developing anti-influenza drugs (Wang et al., 2001).

Chiral Resolving Agents

- Enantiomers of similar compounds, such as (2R∗,3R∗)-1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrolidine-3-carboxylic acids, have shown potential as chiral resolving agents. This property is essential in the pharmaceutical industry for the separation of racemic mixtures into their enantiomers, which can have different therapeutic effects (Piwowarczyk et al., 2008).

Enzymatic Biotransformation in Organic Synthesis

- Biotransformation using microbial whole cell catalysts, like Rhodococcus erythropolis, can effectively convert racemic and meso pyrrolidine-2,5-dicarboxamides. This process demonstrates significant applications in organic synthesis, particularly for preparing enantiomerically pure compounds (Chen et al., 2012).

Functionalization of Trifluoromethyl-Substituted Pyridines and Quinolines

- Studies have shown methods for the selective metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines, including those related to (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride. These findings are pivotal for the preparation of pyridinecarboxylic and quinolinecarboxylic acids, useful in various chemical synthesis applications (Schlosser & Marull, 2003).

Extraction and Separation Techniques in Chemical Engineering

- The compound's structural analogs, like pyridine-2-carboxylic acid, are used as intermediates in pharmaceuticals and other industries. Studies on their extraction from aqueous solutions are vital for process optimization in chemical engineering (Datta & Kumar, 2014).

Ionotropic Glutamate Receptor Antagonism

- Compounds structurally related to (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid have been studied for their role as ionotropic glutamate receptor antagonists. These compounds may have potential applications in neurological research and treatment (Krogsgaard-Larsen et al., 2015).

Computational and Spectroscopic Analysis

- Computational and spectroscopic analyses of related compounds, such as 4-(Trifluoromethyl)pyridine-2-carboxylic acid, provide insights into their molecular structure and properties. This information is crucial for understanding the behavior of these compounds in various chemical and biological contexts (Vural, 2016).

Propriétés

IUPAC Name |

(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)3-1-2-10-4(3)5(11)12;/h3-4,10H,1-2H2,(H,11,12);1H/t3-,4-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHOUBODDGCOQF-VKKIDBQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1C(F)(F)F)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]([C@@H]1C(F)(F)F)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine](/img/structure/B2357829.png)

![3-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2357835.png)

![N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2357836.png)

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2357838.png)

![6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one](/img/structure/B2357841.png)

![3-Thiophen-2-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2357845.png)